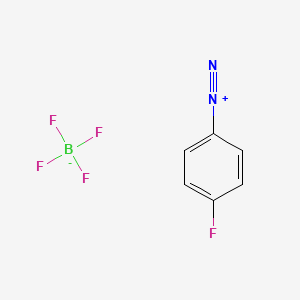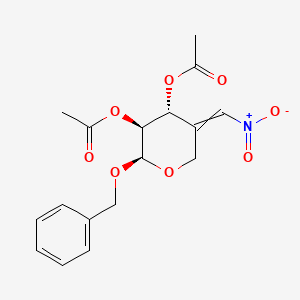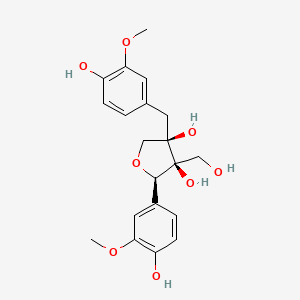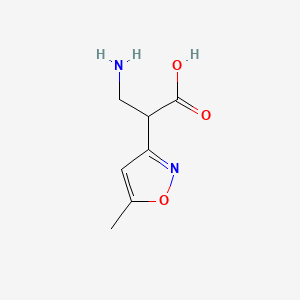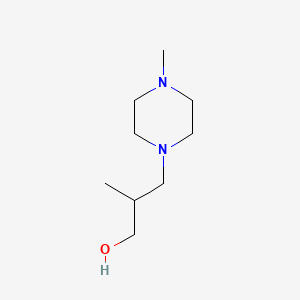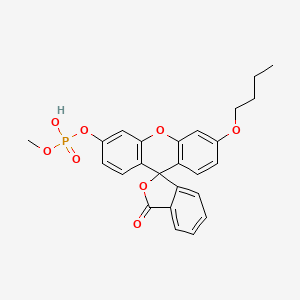
O-Methyl-O-(N-Butylfluorescein)phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Ionic Liquids as Solvents and Plasticizers
Research has demonstrated the use of ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate, as effective solvents and plasticizers in polymer chemistry, enhancing reaction rates and producing polymers with narrow polydispersity and greater thermal stability (Carmichael et al., 2000), (Scott et al., 2002).
Extraction and Quantification of DNA
The ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate has been used for the direct extraction of double-stranded DNA, showing high efficiency and specificity, which could imply potential applications for O-Methyl-O-(N-Butylfluorescein)phosphate in DNA research and analytical chemistry (Wang et al., 2007).
Real-time Sensing in Biological Systems
A study involving fluorescein derivative dyes for real-time phosphate sensing in living cells using fluorescence lifetime imaging microscopy (FLIM) could suggest a framework for using O-Methyl-O-(N-Butylfluorescein)phosphate in similar bioanalytical applications, given its fluorescent properties (Paredes et al., 2013).
Photocatalysis and Environmental Applications
The use of N-doped TiO2 under solar radiation for the degradation of organic pollutants, such as methyl parathion and dichlorvos, in water demonstrates the potential for similar photocatalytic applications involving O-Methyl-O-(N-Butylfluorescein)phosphate in environmental chemistry and pollution control (Senthilnathan & Philip, 2011).
Mécanisme D'action
Target of Action
O-Methyl-O-(N-Butylfluorescein)phosphate is primarily used as a fluorescent dye . It is often used in research settings to label and visualize structures and processes within cells.
Mode of Action
The compound works by interacting with light in a specific way. When it absorbs light of a certain wavelength, it becomes excited and then emits light of a longer wavelength when it returns to its ground state. This emitted light is what we see as fluorescence .
Action Environment
The action of O-Methyl-O-(N-Butylfluorescein)phosphate can be influenced by various environmental factors. For example, the intensity of the fluorescence can be affected by the pH of the solution, the presence of other fluorescent substances, and the intensity and wavelength of the light source used for excitation .
Propriétés
IUPAC Name |
(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) methyl hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23O8P/c1-3-4-13-30-16-9-11-20-22(14-16)31-23-15-17(33-34(27,28)29-2)10-12-21(23)25(20)19-8-6-5-7-18(19)24(26)32-25/h5-12,14-15H,3-4,13H2,1-2H3,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWJRRTUWNPCPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OP(=O)(O)OC)C5=CC=CC=C5C(=O)O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23O8P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662097 |
Source


|
| Record name | 6'-Butoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl methyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887406-94-2 |
Source


|
| Record name | Phosphoric acid, mono(6′-butoxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3′-yl) monomethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887406-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6'-Butoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl methyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

